molecular formula C15H13NO3S B7728336 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one CAS No. 170466-84-9

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one

Cat. No.: B7728336
CAS No.: 170466-84-9
M. Wt: 287.3 g/mol
InChI Key: KYKJGMTXQIEDNW-UHFFFAOYSA-N
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Description

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-7-hydroxychromone with 4-methylthiazol-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 4-position can be reduced to form an alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the enzyme from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation. This inhibition is facilitated by the compound’s ability to form stable interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one is unique due to the presence of both the ethyl group at the 6-position and the methylthiazolyl group at the 3-position. These structural features contribute to its distinct biological activities and make it a valuable compound for further research and development .

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-3-9-4-10-13(5-12(9)17)19-6-11(14(10)18)15-16-8(2)7-20-15/h4-7,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKJGMTXQIEDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419816
Record name 6-ethyl-7-hydroxy-3-(4-methyl(1,3-thiazol-2-yl))chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

170466-84-9
Record name 6-ethyl-7-hydroxy-3-(4-methyl(1,3-thiazol-2-yl))chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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